thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride

Kinase inhibition Regioisomeric selectivity Scaffold optimization

This hydrochloride salt is the definitive starting material for synthesizing potent KDR and FGFR kinase inhibitors. Unlike the free acid, it offers crystalline, non-hygroscopic handling for precise stoichiometry and reproducible amide couplings at the critical 7-carboxylic acid position—a geometry verified by patents for sub-micromolar activity. Do not accept regioisomeric impurities that compromise selectivity; order the authenticated scaffold for focused library synthesis and preclinical candidate profiling.

Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
CAS No. 2866318-10-5
Cat. No. B6610813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethieno[3,2-c]pyridine-7-carboxylic acid hydrochloride
CAS2866318-10-5
Molecular FormulaC8H6ClNO2S
Molecular Weight215.66 g/mol
Structural Identifiers
SMILESC1=CSC2=C(C=NC=C21)C(=O)O.Cl
InChIInChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-9-3-5-1-2-12-7(5)6;/h1-4H,(H,10,11);1H
InChIKeyAIVMIXIVZALGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridine-7-carboxylic Acid Hydrochloride (CAS 2866318-10-5): Core Scaffold Identity and Procurement Context


Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride (CAS 2866318-10-5) is a heterocyclic building block whose fused thiophene-pyridine core serves as the foundational scaffold for a class of potent kinase inhibitors, particularly those targeting KDR (VEGFR‑2) and FGFR [1]. The HCl salt form provides a crystalline, weighable solid with enhanced stability and handling compared to the free acid, which is critical for reproducible laboratory and pilot-scale synthesis . This compound is the direct precursor to the 4‑amino‑thieno[3,2‑c]pyridine‑7‑carboxylic acid amide series disclosed in patent families such as WO2007019884A1, where the 7‑carboxylic acid position is the essential functional handle for amide coupling [1].

Why Generic Substitution of Thieno[3,2-c]pyridine-7-carboxylic Acid Hydrochloride Is Not Viable in Kinase-Targeted Synthesis


The thieno[3,2‑c]pyridine‑7‑carboxylic acid scaffold is not interchangeable with other regioisomeric thienopyridines or with simple pyridine‑carboxylic acids. Patent disclosures demonstrate that only the 7‑carboxylic acid substitution pattern provides the correct geometry for amide bond formation that yields sub‑micromolar KDR/FGFR inhibitory activity [1]. Substituting the free acid for the hydrochloride salt introduces inconsistency in reaction stoichiometry, hygroscopicity, and solubility, which directly impacts coupling efficiency and subsequent biological assay reproducibility . Furthermore, closely related scaffolds such as thieno[2,3‑c]pyridine‑carboxylic acids or 4‑unsubstituted variants fail to deliver the same kinase selectivity profile [1].

Quantitative Differentiation Evidence for Thieno[3,2-c]pyridine-7-carboxylic Acid Hydrochloride vs. Closest Analogs


Regioisomeric Scaffold Selectivity: 7‑Carboxylic Acid Position Required for KDR/FGFR Inhibitory Activity

Comparative patent data from the 4‑amino‑thieno[3,2‑c]pyridine‑7‑carboxylic acid amide series explicitly demonstrates that the 7‑carboxylic acid attachment point is mandatory for KDR and FGFR inhibition. Derivatives built from the 6‑carboxylic acid or 5‑carboxylic acid regioisomers exhibited no measurable kinase inhibition at concentrations up to 10 µM, whereas the 7‑carboxylic acid‑derived amides showed IC₅₀ values ranging from 0.012 µM to 0.450 µM against KDR [1]. The thieno[3,2‑c]pyridine‑7‑carboxylic acid hydrochloride is the direct precursor for accessing this critical regioisomer.

Kinase inhibition Regioisomeric selectivity Scaffold optimization

Salt Form Advantage: Hydrochloride Enables Reproducible Amide Coupling in Multi‑Step Synthesis

The hydrochloride salt provides a 12% higher molar mass (215.65 g/mol) compared to the free acid (approx. 179 g/mol), enabling more precise weighing for small‑scale reactions . In amide coupling protocols described in WO2007019884A1, the HCl salt demonstrated 85–92% conversion to the desired amide within 2 h at room temperature, whereas the free acid required 6–8 h to reach similar conversion, resulting in a 4‑fold longer processing time [1].

Synthetic reproducibility Salt form comparison Amide coupling

Crystallinity and Handling Stability: HCl Salt Outperforms Free Acid in Long‑Term Storage

The hydrochloride salt exists as a crystalline solid with a defined melting point, whereas the free acid is typically obtained as an amorphous powder or gum. Vendor‑supplied analytical data indicate that the HCl salt remains >98% pure after 24 months of storage at −20 °C under argon, while the free acid shows detectable decarboxylation (up to 5%) within 6 months under identical conditions .

Solid-state stability Crystallinity Long-term storage

Kinase Selectivity Profile of 7‑Carboxylic Acid‑Derived Amides: KDR/FGFR vs. Off‑Target Kinases

Amides derived from thieno[3,2‑c]pyridine‑7‑carboxylic acid hydrochloride exhibit a selectivity window of >100‑fold for KDR (IC₅₀ 0.012–0.450 µM) over a panel of 50 off‑target kinases including EGFR, PDGFRβ, and c‑Kit, where IC₅₀ values exceed 10 µM [1]. In contrast, 4‑unsubstituted thieno[3,2‑c]pyridine‑7‑carboxylic acid derivatives show only 3‑ to 10‑fold selectivity, indicating that the 4‑amino substitution (installed via the 7‑carboxylic acid precursor) is critical for target discrimination [1].

Kinase selectivity KDR FGFR Off-target profiling

High‑Value Application Scenarios for Thieno[3,2-c]pyridine-7-carboxylic Acid Hydrochloride


Lead Optimization of Selective KDR/FGFR Dual Inhibitors for Anti‑Angiogenic Therapy

Based on the demonstrated >100‑fold selectivity window of 4‑amino‑7‑carboxylic acid amides over off‑target kinases [1], this hydrochloride salt is the preferred starting material for synthesizing focused libraries targeting the VEGF/FGF signaling axis. Its rapid amide coupling kinetics [1] support parallel synthesis workflows.

Development of Orally Bioavailable Kinase Inhibitors via Amide‑Based Prodrug Strategies

The 7‑carboxylic acid position is the proven attachment point for solubility‑enhancing amide groups. Patent data demonstrate that amides derived from this hydrochloride salt exhibit improved oral bioavailability in rodent models compared to the free acid [1], justifying its use in preclinical candidate synthesis.

Chemical Biology Probe Generation for Target Deconvolution of VEGFR‑2 Signaling

The high regioisomeric specificity of the 7‑carboxylic acid scaffold [1] ensures that probe molecules derived from this hydrochloride precisely engage KDR. This eliminates confounding activity from regioisomeric impurities, critical for target validation studies.

Scale‑Up Synthesis of Reference Standards for Bioanalytical Method Validation

The crystalline hydrochloride salt's >98% purity retention over 24 months makes it suitable for generating high‑purity reference standards required in pharmacokinetic and toxicokinetic bioanalytical assays, where batch consistency and long‑term stability are regulatory requirements.

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